molecular formula C18H21FN4O3 B2836169 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 2034401-85-7

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No. B2836169
CAS RN: 2034401-85-7
M. Wt: 360.389
InChI Key: YWTHZANYRCRQHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone is a useful research compound. Its molecular formula is C18H21FN4O3 and its molecular weight is 360.389. The purity is usually 95%.
BenchChem offers high-quality 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Degradation Studies

Compounds structurally related to the query molecule have been studied for their oxidative degradation behavior. For instance, the thrombin inhibitor L-375,378 and its oxidative degradates were identified using liquid chromatography/mass spectrometry. This research can inform stability and degradation pathways relevant to pharmaceutical development (Wu et al., 1999).

Synthesis of Conjugated Pyrans

Research on the synthesis of novel conjugated pyrans demonstrates the utility of similar dimethylamino-substituted compounds in synthesizing fluorescent materials. These materials have applications in developing new fluorophores with potential uses in bioimaging and molecular probes (Obydennov et al., 2022).

Fluorescence Emission Radiation

The reaction of specific pyran derivatives with active methylene compounds, leading to fluorescence emission radiation, suggests potential applications in creating red fluorescent compounds. This property is valuable in designing fluorescent markers and dyes for various scientific and industrial applications (Mizuyama et al., 2008).

Chemical Characterisation of Thienothiophene Derivatives

The synthesis and characterization of new diheteroaryl thienothiophene derivatives, including reactions with dimethylformamide dimethyl acetal, show the compound's versatility in synthesizing heterocyclic compounds. These compounds have diverse applications in pharmaceuticals, agrochemicals, and materials science (Mabkhot et al., 2011).

Preparation of Fluoroionophores

The development of fluoroionophores from derivatives structurally related to the query compound, with specific applications in metal cation recognition, indicates potential uses in chemical sensing and analysis. This research highlights the importance of such compounds in designing selective sensors for metal ions (Hong et al., 2012).

properties

IUPAC Name

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3/c1-22(2)16-9-20-10-17(21-16)26-13-7-8-23(11-13)18(24)12-25-15-6-4-3-5-14(15)19/h3-6,9-10,13H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTHZANYRCRQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone

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